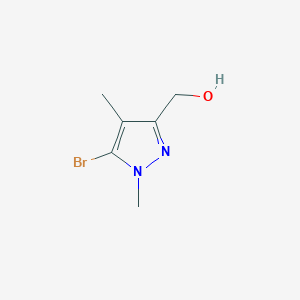

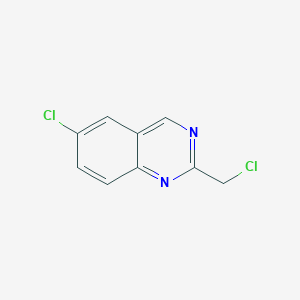

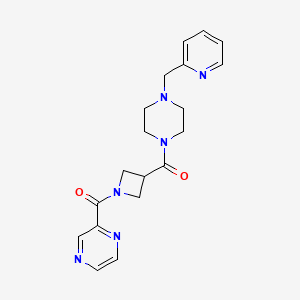

![molecular formula C13H9N3O2 B2623746 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole CAS No. 519054-08-1](/img/structure/B2623746.png)

1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole, also known as FBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the survival or growth of cancer cells, viruses, or bacteria. 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV), which are viruses that cause serious diseases.

Biochemical and Physiological Effects:

1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has been shown to have various biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the proliferation and survival of cancer cells. In viruses, 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has been shown to inhibit the replication and transcription of viral RNA, which are essential steps for viral replication. In bacteria, 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has been shown to inhibit the growth and survival of certain bacterial strains, such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has several advantages for lab experiments, such as its high purity, stability, and solubility in common organic solvents. 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole also has some limitations, such as its low water solubility and potential toxicity to cells or organisms at high concentrations. Therefore, careful optimization of the experimental conditions and appropriate controls are necessary to ensure the accuracy and reproducibility of the results.

Future Directions

1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has a wide range of potential applications in various fields, and several future directions can be explored to further enhance its properties and functions. One possible direction is to modify the chemical structure of 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole to improve its solubility, selectivity, or bioavailability. Another direction is to investigate the synergistic effects of 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole with other compounds or therapies, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce their side effects. Furthermore, 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole can be used as a tool for studying the molecular mechanisms of cancer, viral, and bacterial diseases, which can lead to the discovery of new therapeutic targets or biomarkers.

Synthesis Methods

1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole can be synthesized using various methods, such as the reaction of 2-furoic acid with 3-amino-1H-benzotriazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-furoyl chloride with 3-amino-1H-benzotriazole in the presence of a base, such as triethylamine. The yield of 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has been extensively studied for its potential applications in various fields, such as materials science, organic electronics, and biomedical research. In materials science, 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has been used as a building block for the synthesis of conjugated polymers, which have applications in organic solar cells, light-emitting diodes, and field-effect transistors. In organic electronics, 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has been used as a hole-transporting material in organic light-emitting diodes and perovskite solar cells. In biomedical research, 1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole has been investigated for its potential anticancer, antiviral, and antibacterial activities.

properties

IUPAC Name |

(E)-1-(benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(8-7-10-4-3-9-18-10)16-12-6-2-1-5-11(12)14-15-16/h1-9H/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZMWSMRXZBXDY-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

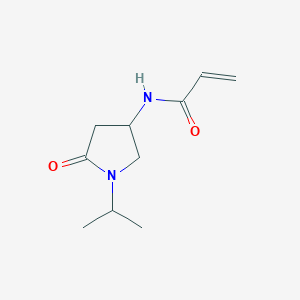

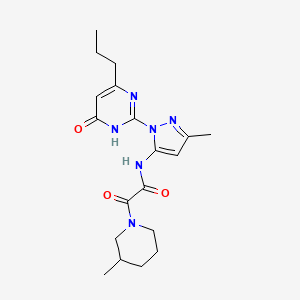

![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride](/img/structure/B2623663.png)

![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)